REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:15]([NH2:17])=[O:16])=[C:6]2[C:11]=1[O:10][CH2:9][CH:8]([N+:12]([O-])=O)[CH2:7]2.C(O)C>O1CCCC1.[Ni]>[NH2:12][CH:8]1[CH2:7][C:6]2=[C:5]([C:15]([NH2:17])=[O:16])[CH:4]=[CH:3][C:2]([F:1])=[C:11]2[O:10][CH2:9]1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C2CC(COC21)[N+](=O)[O-])C(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with hot ethanol
|
Type
|
CUSTOM
|
Details
|
the combined solvents were removed in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1COC=2C(C1)=C(C=CC2F)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |